molecular formula C19H23BrN2O3S B7533960 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine

1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine

Cat. No. B7533960
M. Wt: 439.4 g/mol
InChI Key: XGOOUKMMXNUFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonyl piperazine derivatives, which have shown promising results in the treatment of various diseases.

Mechanism of Action

1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine acts as a selective antagonist of the serotonin 5-HT1B receptor. This receptor is involved in the regulation of serotonin neurotransmission, which plays a crucial role in the pathophysiology of various psychiatric and neurological disorders. By blocking the 5-HT1B receptor, 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine increases the levels of serotonin in the brain, which has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function in animal models of schizophrenia. 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has been shown to increase the levels of serotonin in the brain, which is believed to be responsible for its therapeutic effects.

Advantages and Limitations for Lab Experiments

1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has several advantages for lab experiments. It is a highly selective antagonist of the serotonin 5-HT1B receptor, which allows for precise targeting of this receptor. 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has also been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for drug development. However, 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the mechanism of action of 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine is complex and involves multiple neurotransmitter systems, which makes it difficult to study.

Future Directions

There are several future directions for the study of 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine. One potential direction is the development of 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine as a therapeutic agent for the treatment of anxiety, depression, and schizophrenia. Another potential direction is the study of 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine could be further elucidated to better understand its therapeutic effects. Finally, the long-term effects of 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine should be studied to ensure its safety for human use.
Conclusion
In conclusion, 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine is a promising compound that has shown potential therapeutic applications in the treatment of various diseases. Its mechanism of action involves the selective blocking of the serotonin 5-HT1B receptor, which has been shown to have anxiolytic and antidepressant effects. 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has several advantages for lab experiments, including its selectivity and pharmacokinetic properties. However, its long-term effects are not yet fully understood, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine involves the reaction between 1-(4-bromo-3-methylphenyl)sulfonyl-4-piperidone and 2-ethoxyaniline. The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including anxiety, depression, and schizophrenia. 1-(4-Bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine has also been studied for its potential use in the treatment of cancer and neurological disorders.

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3S/c1-3-25-19-7-5-4-6-18(19)21-10-12-22(13-11-21)26(23,24)16-8-9-17(20)15(2)14-16/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOOUKMMXNUFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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